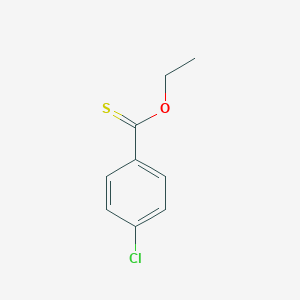

2-(Ethylthio)aniline

Vue d'ensemble

Description

2-(Ethylsulfanyl)aniline

Applications De Recherche Scientifique

Spectroscopic and Theoretical Investigations : A study by Ceylan et al. (2016) investigated a compound structurally related to 2-(Ethylthio)aniline using spectroscopic methods and theoretical calculations. This research highlights the use of such compounds in understanding molecular structures and behaviors.

Catalysis in Suzuki-Miyaura C-C Coupling : A complex of 2-(Methylthio)aniline with palladium(II), closely related to this compound, was found to be an effective catalyst for Suzuki-Miyaura C-C coupling reactions in water, as described by Rao et al. (2014). This suggests potential catalytic applications for this compound in eco-friendly synthesis.

Copper Corrosion Inhibition : According to Khaled & Hackerman (2004), ortho-substituted anilines, which include this compound, can act as corrosion inhibitors for copper in acidic environments. This research suggests industrial applications in metal protection.

Polymer Synthesis : The polymerization of aniline derivatives, including this compound, has been studied by Hambitzer & Stassen (1993, 1997), indicating its use in creating conductive polymers for various applications, such as electronics and coatings.

Medicinal Chemistry and Drug Synthesis : Anilines like this compound are used as precursors in the synthesis of various compounds. Chernyak & Buchwald (2012) highlighted its role in producing monoarylated acetaldehydes, which are valuable in medicinal chemistry.

Inhibitor in Pharmaceutical Studies : In the study of cytochromes and substrate-induced spectra, aniline derivatives like this compound have been used as inhibitors. This was demonstrated in the research by Hewick & Fouts (1970).

Catalysis in N-Methylation of Anilines : The catalytic utility of anilines in the selective N-methylation of anilines has been explored, as shown by Selva, Perosa, & Fabris (2008).

Corrosion Inhibition : The inhibitory effect of phenylthio aniline derivatives on the corrosion of metals in acidic solutions was reported by Farsak, Keleş, & Keleş (2015).

Reactivity in Organic Synthesis : The kinetics of reactions involving anilines, such as this compound, in organic synthesis were studied by Castro et al. (1999).

Solubility in Copolymer Synthesis : Schemid, Lira, & Torresi (2002) researched the solubility properties of copolymers of aniline and 2-ethylaniline, indicating potential applications in materials science.

Mécanisme D'action

Target of Action

It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.

Biochemical Pathways

Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.

Propriétés

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?

A1: this compound serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []

Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from this compound derivatives?

A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []

Q3: Can you describe an alternative synthetic pathway for producing this compound derivatives?

A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various this compound derivatives. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)